Sodium alpha-phenoxybutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium alpha-phenoxybutyric acid is a chemical compound that has been widely used in scientific research for several years. It is a type of herbicide that is commonly used to control weeds and other unwanted plant species. However, its use in scientific research has been found to be highly beneficial due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Sodium alpha-phenoxybutyric acid has been widely used in scientific research due to its ability to inhibit the growth of plants. It has been used to study the effects of herbicides on plant growth and development. Additionally, it has been used to study the mechanism of action of other herbicides.
Wirkmechanismus
Sodium alpha-phenoxybutyric acid works by inhibiting the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which is essential for the growth and development of plants.
Biochemische Und Physiologische Effekte
Sodium alpha-phenoxybutyric acid has been found to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, which leads to a decrease in the production of lipids and other essential compounds. This, in turn, leads to a decrease in the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium alpha-phenoxybutyric acid in lab experiments has several advantages. It is a potent herbicide that can be used to control the growth of plants in experiments. Additionally, it is relatively inexpensive and readily available. However, it has some limitations as well. It can only be used on plants that are sensitive to its effects, and it may not be effective on all plant species.
Zukünftige Richtungen
There are several future directions for the use of sodium alpha-phenoxybutyric acid in scientific research. One potential area of research is the development of new herbicides that are more effective and have fewer side effects than current herbicides. Additionally, it can be used to study the effects of herbicides on the environment and on non-target organisms. Finally, it can be used to study the effects of herbicides on human health and safety.
Conclusion:
In conclusion, sodium alpha-phenoxybutyric acid is a chemical compound that has been widely used in scientific research due to its ability to inhibit the growth of plants. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Its unique properties make it a valuable tool for studying the effects of herbicides on plant growth and development, as well as the effects of herbicides on the environment and human health.
Synthesemethoden
Sodium alpha-phenoxybutyric acid is synthesized through a multistep process that involves the reaction of several chemical compounds. The process begins with the reaction of phenol with chloroacetic acid to produce alpha-chlorophenoxybutyric acid. This compound is then reacted with sodium hydroxide to produce sodium alpha-phenoxybutyric acid.
Eigenschaften
CAS-Nummer |
100700-35-4 |
---|---|
Produktname |
Sodium alpha-phenoxybutyric acid |
Molekularformel |
C10H11NaO3 |
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
sodium;2-phenoxybutanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-2-9(10(11)12)13-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
OWCQJTQGZJVWGI-UHFFFAOYSA-M |
Isomerische SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Kanonische SMILES |
CCC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Synonyme |
Sodium alpha-phenoxybutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.